2-methyl-3-(4H-1,2,4-triazol-4-yl)quinazolin-4(3H)-one is a heterocyclic compound containing both quinazolinone and triazole rings. These rings are commonly found in various bioactive molecules with diverse biological activities. This particular compound has shown promise as a potential lead compound in the development of new larvicides and possibly other pharmaceutical agents. []
2-Methyl-3-(4H-1,2,4-triazol-4-yl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, characterized by a quinazoline core substituted with a methyl group and a 1,2,4-triazole moiety. Quinazolinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The specific compound discussed here has garnered interest due to its potential applications in medicinal chemistry.
The compound can be synthesized through various chemical pathways that modify the quinazolinone structure. It is derived from the parent compound 2-methylquinazolin-4(3H)-one, which serves as a foundational building block in the synthesis of more complex derivatives.
2-Methyl-3-(4H-1,2,4-triazol-4-yl)quinazolin-4(3H)-one is classified as:
Several methods have been developed for synthesizing 2-methyl-3-(4H-1,2,4-triazol-4-yl)quinazolin-4(3H)-one. A common approach involves the reaction of 2-methylquinazolin-4(3H)-one with hydrazine derivatives to introduce the triazole ring.
The compound can undergo various chemical reactions typical for quinazolinones and triazoles:
The reactions often require specific conditions such as temperature control and the presence of catalysts to achieve high yields and purity of the final product.
The mechanism of action for compounds like 2-methyl-3-(4H-1,2,4-triazol-4-yl)quinazolin-4(3H)-one primarily involves interaction with biological targets such as enzymes or receptors. The triazole moiety may enhance binding affinity due to its ability to form hydrogen bonds and coordinate with metal ions in active sites.
Research indicates that derivatives of quinazolinones exhibit significant activity against various pathogens and cancer cell lines, suggesting that this compound may also possess similar pharmacological properties.
2-Methyl-3-(4H-1,2,4-triazol-4-yl)quinazolin-4(3H)-one has potential applications in several fields:
The synthesis of 2-methyl-3-(4H-1,2,4-triazol-4-yl)quinazolin-4(3H)-one typically begins with anthranilic acid derivatives as foundational building blocks. In a conventional route, anthranilic acid undergoes cyclization with acetic anhydride under reflux conditions to form the critical benzoxazinone intermediate. This intermediate subsequently reacts with substituted amines or hydrazines to construct the quinazolinone core. The triazole moiety is introduced through nucleophilic displacement reactions, where 4-amino-4H-1,2,4-triazole attacks electrophilic centers (typically at C-3 of the quinazolinone scaffold) [1] [8].
Key optimization studies reveal that solvent selection significantly impacts yield at the triazole coupling stage. Polar aprotic solvents like dimethylformamide (DMF) facilitate higher conversion rates (75-82%) compared to protic solvents like ethanol (50-55%). Temperature control during the final cyclization step is equally crucial, with optimal yields obtained at 80-90°C. Lower temperatures lead to incomplete reactions, while higher temperatures promote degradation byproducts [3] [8]. A representative multi-step synthesis reported by Helali et al. achieved the target compound in four steps with an overall yield of 68%, where the critical N-alkylation introducing the triazole ring was optimized using potassium carbonate as base in acetone under reflux [3].
Table 1: Representative Multi-Step Synthesis Yield Profile
Step | Reaction | Key Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Benzoxazinone formation | Anthranilic acid + Ac₂O, reflux, 2h | 92 |
2 | Quinazolinone core cyclization | Hydrazine hydrate, EtOH, reflux, 3h | 85 |
3 | Chloroacetylation | Chloroacetyl chloride, TEA, DCM, 0°C | 78 |
4 | Triazole incorporation | 4H-1,2,4-Triazole, K₂CO₃, acetone, reflux | 82 |
Microwave irradiation (MWI) has emerged as a transformative tool for synthesizing 2-methyl-3-(4H-1,2,4-triazol-4-yl)quinazolin-4(3H)-one derivatives, dramatically reducing reaction times from hours to minutes while enhancing yields. A pivotal study demonstrated the synthesis of 3-aminoquinazolinones (key precursors) via a tandem microwave-assisted process using benzoxazinones, achieving yields of 85-94% within 10-15 minutes—significantly faster than conventional heating (6-8 hours) [9]. The energy efficiency of MWI protocols stems from rapid, uniform heating of reaction mixtures, minimizing thermal decomposition pathways prevalent in classical reflux methods.
Advanced catalytic systems further streamline triazole-quinazolinone conjugation. A magnetically recoverable copper-functionalized nanocatalyst (Cu@Py-Oxa@SPION) enabled efficient 1,3-dipolar cycloadditions for hybrid molecule assembly. This catalyst facilitated click reactions between alkyne-functionalized quinazolinones and azido-triazoles in ethanol under mild conditions (60°C), delivering target compounds in 86% yield with excellent regioselectivity. Crucially, the catalyst maintained consistent activity (>95% of initial yield) over seven consecutive cycles, demonstrating robustness and economic viability [5]. Microwave-assisted arylamide formation has also been achieved directly from benzoxazinones using hydrazides, bypassing intermediate isolation steps and reducing waste generation [9].
Table 2: Catalyst Performance in Triazole-Quinazolinone Conjugation
Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reusability (cycles) |
---|---|---|---|---|---|
Cu@Py-Oxa@SPION | EtOH | 60 | 1.5 | 86 | 7 |
CuI | EtOH | 60 | 2 | 51 | Not reusable |
None | EtOH | 60 | 24 | 0 | N/A |
Cu@Py-Oxa@SPION | DMF | 60 | 1.5 | 24 | 7 |
Cu@Py-Oxa@SPION | CH₂Cl₂ | 60 | 1.5 | 36 | 7 |
The 2-methyl group on the quinazolinone core serves as a critical regiochemical control element, enabling selective functionalization prior to triazole incorporation. This methyl group undergoes Knoevenagel-type condensations with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) to form styryl derivatives, which can be chlorinated at C-4 using phosphorus oxychloride (POCl₃) in the presence of triethylamine. The resulting 4-chloroquinazoline intermediates exhibit enhanced electrophilicity at C-4, facilitating regioselective nucleophilic attack by 4H-1,2,4-triazole to form the C-N bond at the triazole's N-1 position [3] [6].
Regioselectivity becomes particularly crucial when constructing fused triazolo-quinazoline systems. Studies confirm that cyclization pathways favor angular isomers over linear analogues due to thermodynamic stabilization through extended conjugation. This preference was unequivocally proven via X-ray crystallography of cyclized products, where the angular [1,2,4]triazolo[4,3-a]quinazolin-9-one structure formed exclusively. The regiochemical outcome is governed by electronic rather than steric factors, specifically the conjugation between the C=N and C=O bonds in the quinazolinone tautomer that directs S-alkylation followed by Smiles rearrangement [6]. Computational analyses further corroborate that angular fusion reduces ring strain by approximately 4.2 kcal/mol compared to linear isomers, rationalizing the observed selectivity.
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides a highly efficient, modular strategy for appending diverse triazole units to the quinazolinone scaffold. This approach typically involves synthesizing alkyne-functionalized quinazolin-4(3H)-ones (e.g., 3-benzyl-2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one) followed by reaction with azido-containing 1,2,4-triazoles under catalytic conditions. The CuAAC reaction proceeds with near-perfect regioselectivity, yielding exclusively 1,4-disubstituted triazole linkages under mild conditions (50-60°C) in green solvents like ethanol or water [5] [7].
This click chemistry paradigm enables rapid diversification of the triazole component for structure-activity studies. For instance, researchers have synthesized novel hybrids like 3-alkyl-2-(((4-(2-oxopropyl)-1H-1,2,4-triazol-1-yl)alkyl)thio)-2,3-dihydroquinazolin-4(1H)-ones in high yields (77-86%) by reacting azidoacetone with alkyne-functionalized quinazolinones. The bioorthogonal nature of CuAAC preserves sensitive functional groups elsewhere in the molecule, making it ideal for late-stage diversification [5]. A notable application involves the synthesis of 4-TCPA (quinazoline-containing 1,2,3-triazole), designed as a VEGFR2 inhibitor by retaining erlotinib's pharmacophoric features while incorporating the triazole as a bioisostere. The click reaction enabled efficient conjugation of the triazole pharmacophore to the quinazolinone warhead, yielding a compound with potent anticancer activity across multiple cell lines (IC₅₀: 5.95-35.70 μM) [7].
Table 3: Triazole-Quinazoline Hybrids Synthesized via Click Chemistry
Quinazolinone Precursor | Triazole Component | Catalyst | Product | Application Purpose |
---|---|---|---|---|
3-Benzyl-2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one | Azidoacetone | Cu@Py-Oxa@SPION | 3-Alkyl-2-(((4-(2-oxopropyl)-1H-1,2,4-triazol-1-yl)alkyl)thio)-dihydroquinazolinone | Hybrid scaffold development |
4-Ethynylquinazoline | 4H-1,2,4-Triazole-3-azide | CuSO₄·5H₂O/sodium ascorbate | 4-TCPA (1,2,3-triazolylquinazoline) | VEGFR2 inhibition |
2-Azidoethylquinazolinone | Propargyl-triazole | CuI, DIPEA | Triazole-linked quinazolinone conjugates | Antibacterial agents |
The integration of click chemistry with heterogeneous catalysis represents a significant advancement toward sustainable synthesis. The magnetic recoverability of catalysts like Cu@Py-Oxa@SPION eliminates cumbersome copper removal procedures, addressing a major limitation in pharmaceutical applications where residual metal contamination is problematic. This synergy between click chemistry and advanced materials science facilitates the production of structurally diverse, high-purity triazoloquinazolinones for biological evaluation [5] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1